molecular formula C8H6ClN B6249672 5-chloro-2-ethynyl-3-methylpyridine CAS No. 1256812-24-4

5-chloro-2-ethynyl-3-methylpyridine

Cat. No.: B6249672
CAS No.: 1256812-24-4
M. Wt: 151.59 g/mol
InChI Key: MRVYFCYKUDRLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethynyl-3-methylpyridine is a versatile organic compound characterized by its pyridine ring structure with a chlorine atom at the 5th position, an ethynyl group at the 2nd position, and a methyl group at the 3rd position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkylation: The synthesis of this compound can begin with the halogenation of 2-ethynyl-3-methylpyridine followed by chlorination at the 5th position.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the ethynyl group at the 2nd position using appropriate boronic acids and palladium catalysts.

  • Industrial Production Methods: Large-scale production often involves optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles like sodium azide or potassium iodide.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: Sodium azide, potassium iodide, and polar aprotic solvents.

  • Coupling: Palladium catalysts, boronic acids, and bases like sodium carbonate.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Azides, iodides, or other substituted pyridines.

  • Coupling: Biaryl compounds or extended carbon chains.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethynyl-3-methylpyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound serves as a probe in biological studies to understand cellular processes and interactions. Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: The compound finds applications in the development of materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 5-chloro-2-ethynyl-3-methylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and cellular functions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-3-methylpyridine: Similar structure but lacks the ethynyl group.

  • 3-Methylpyridine: Similar but without the chlorine and ethynyl groups.

  • 5-Chloro-2-ethynylpyridine: Similar but lacks the methyl group at the 3rd position.

Uniqueness: 5-Chloro-2-ethynyl-3-methylpyridine is unique due to the combination of the chlorine, ethynyl, and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.

Would you like more information on any specific aspect of this compound?

Properties

CAS No.

1256812-24-4

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

5-chloro-2-ethynyl-3-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3

InChI Key

MRVYFCYKUDRLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#C)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.